Cyclohexanecarboxylic-D11 acid

Overview

Description

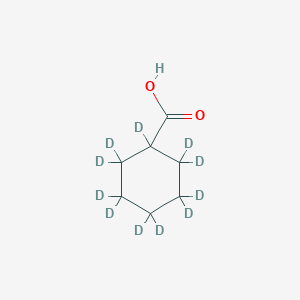

Cyclohexanecarboxylic-D11 acid (CAS: 93131-16-9) is a deuterium-labeled derivative of cyclohexanecarboxylic acid (CAS: 98-89-5), where 11 hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C₇D₁₁HO₂, with a molecular weight of 139.24 g/mol and a logP value of 1.651 . This compound is primarily used as a stable isotope-labeled internal standard in metabolomics, pharmacokinetics, and environmental analysis to track metabolic pathways and improve analytical precision via mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic-D11 acid can be synthesized through the hydrogenation of benzoic acid using deuterium gas. The process involves the following steps:

Hydrogenation of Benzoic Acid: Benzoic acid is subjected to hydrogenation in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Catalytic Hydrogenation: Utilizing large-scale reactors and deuterium gas, benzoic acid is hydrogenated in the presence of a catalyst.

Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarboxylic-D11 acid undergoes various chemical reactions typical of carboxylic acids, including:

Oxidation: It can be oxidized to form cyclohexene.

Reduction: It can be reduced to cyclohexanol.

Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.

Major Products:

Cyclohexene: Formed through oxidation.

Cyclohexanol: Formed through reduction.

Esters and Amides: Formed through substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₁₁D₁₁O₂

- Molecular Weight : 139.24 g/mol

- Solubility : Slightly soluble in DMSO and methanol.

The presence of deuterium in the compound allows for enhanced tracking in NMR spectroscopy and mass spectrometry, making it a useful tool in metabolic studies and tracer experiments.

Metabolomics and Biomarker Discovery

Cyclohexanecarboxylic-D11 acid is utilized as a reference standard in metabolomics studies to identify biomarkers related to dietary intake. For instance, its role as an internal standard helps in quantifying metabolites derived from fermented dairy and red meat consumption, providing insights into dietary impacts on health .

Analytical Chemistry

The compound serves as a calibration standard in various chromatographic techniques. Its deuterated nature allows for precise quantification in mass spectrometry due to distinct mass differences compared to non-deuterated analogs. This application is critical in pharmacokinetic studies where accurate measurement of drug metabolites is necessary.

Phase Behavior Studies

Research has demonstrated that cyclohexanecarboxylic acid can influence the stability of nematic phases in lyotropic mixtures. A study investigated the effects of this compound on the phase behavior of mixtures containing potassium laurate and decanol, revealing its effectiveness in stabilizing uniaxial and biaxial nematic phases under varying conditions .

| Parameter | Value |

|---|---|

| Mixture Composition | Potassium Laurate/Decanol/Water |

| Dopant Concentration | Varied |

| Observed Phases | Uniaxial, Biaxial |

Material Science

In material science, this compound is explored for its potential in synthesizing polymeric materials with enhanced properties. Its incorporation into polymer matrices can modify thermal and mechanical properties, making it suitable for applications in coatings and adhesives.

Case Study 1: Metabolomics Application

A recent study utilized this compound to differentiate between biomarkers from red meat versus dairy products. The compound was used as a reference standard during the analysis of urine samples from participants consuming these foods, demonstrating its utility in dietary studies .

Case Study 2: Nematic Phase Stabilization

In a study focused on lyotropic liquid crystal systems, researchers doped a potassium laurate/decanol/water mixture with cyclohexanecarboxylic acid. The results indicated that this compound effectively stabilized both uniaxial and biaxial nematic phases, enhancing the understanding of phase transitions in liquid crystal technologies .

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic-D11 acid involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms allow for precise tracking and quantification of the compound in various processes. This aids in understanding reaction mechanisms, metabolic pathways, and drug interactions .

Comparison with Similar Compounds

Structural and Isotopic Comparison with Non-Deuterated Cyclohexanecarboxylic Acid

Key Differences:

| Property | Cyclohexanecarboxylic-D11 Acid | Cyclohexanecarboxylic Acid |

|---|---|---|

| CAS Number | 93131-16-9 | 98-89-5 |

| Molecular Formula | C₇D₁₁HO₂ | C₇H₁₂O₂ |

| Molecular Weight | 139.24 g/mol | 128.17 g/mol |

| Exact Mass | 139.153 | 128.084 |

| Isotopic Labeling | 11 deuterium atoms | None |

The deuterium substitution increases molecular weight by ~11 atomic mass units, enabling distinct identification via mass spectrometry. This makes the D11 variant ideal for use as an internal standard in quantitative assays, whereas the non-deuterated form is commonly studied in microbial metabolism and industrial synthesis .

Comparison with Other Deuterated Carboxylic Acids

Deuterated compounds like cyclohexaneacetic-D11 acid or benzoic-D7 acid share similar applications as isotopic tracers. However, the number and position of deuterium atoms critically influence their utility:

- Specificity : The D11 label in this compound provides a high degree of isotopic enrichment, minimizing interference in analytical workflows .

- Synthesis Complexity: Deuterated analogs often require specialized synthesis routes, such as catalytic exchange or deuterated reagent use, which can increase production costs compared to non-deuterated forms .

Comparison with Structurally Related Carboxylic Acids

Benzoic Acid (CAS: 65-85-0):

- Synthetic Relationship : Cyclohexanecarboxylic acid is produced via hydrogenation of benzoic acid in supercritical CO₂, highlighting its role as a saturated analog .

- Applications : Benzoic acid is widely used as a food preservative, whereas cyclohexanecarboxylic acid derivatives are linked to microbial spoilage markers (e.g., in olive fermentation defects) .

Hydroxycinnamic Acid:

- Functional Differences : Hydroxycinnamic acid (range: 45–2081 µg/g in fungal studies) exhibits antioxidant properties, while cyclohexanecarboxylic acid is associated with lipid metabolism in marine organisms .

Comparison with Derivatives: Esters and Acid Chlorides

Derivatives like acid chlorides are more reactive and hazardous, requiring stringent safety protocols compared to the parent acid .

Analytical and Application-Based Differences

- Metabolomics: this compound is used to quantify lipid-like metabolites in sea cucumbers, while the non-deuterated form correlates with microbial spoilage in food systems .

- Chromatography : Deuterated analogs exhibit slightly longer retention times in HPLC due to isotopic effects, aiding in peak resolution .

Biological Activity

Cyclohexanecarboxylic-D11 acid is a deuterated form of cyclohexanecarboxylic acid, characterized by the substitution of hydrogen atoms with deuterium. This modification can significantly influence the compound's biological activity, pharmacokinetics, and therapeutic potential. This article explores the biological activity of this compound through various studies, highlighting its effects in different biological contexts.

- Molecular Formula : C₇H₁₁D₁₁O₂

- Molecular Weight : 139.237 g/mol

- LogP : 1.651

- Polar Surface Area (PSA) : 37.300 Ų

These properties suggest that this compound is relatively lipophilic, which may enhance its ability to penetrate biological membranes and influence its bioactivity.

Biological Activity Overview

This compound has been studied for its potential pharmacological effects, including anti-inflammatory and anticonvulsant activities. The presence of deuterium is known to alter the metabolic pathways of compounds, which can lead to variations in their biological effects.

In Vitro Studies

-

Anticonvulsant Activity :

A study by Liu et al. (1994) investigated the pharmacokinetics and pharmacodynamics of cyclohexanecarboxylic acid analogues, including this compound. It was found to exhibit anticonvulsant properties in rat models, suggesting its potential utility in treating seizure disorders . -

Inflammatory Response Modulation :

Research has shown that this compound can modulate inflammatory responses when used in cell culture systems treated with TNF-α or LPS. This indicates its potential role as an anti-inflammatory agent .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving rats, this compound was administered at varying doses to evaluate its anticonvulsant efficacy compared to non-deuterated counterparts. Results indicated a significant reduction in seizure frequency and duration at optimal doses, supporting its therapeutic potential for epilepsy management.

Case Study 2: Inflammatory Conditions

A separate study assessed the impact of this compound on cytokine production in vitro using macrophage cell lines stimulated with TNF-α. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Anticonvulsant | Liu et al., 1994 | Reduced seizure frequency and duration |

| Anti-inflammatory | In vitro study (2024) | Decreased cytokine production |

| Metabolic Modulation | Russak et al., 2019 | Altered pharmacokinetics due to deuteration |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Cyclohexanecarboxylic-D11 acid with high isotopic purity?

Synthesis typically involves deuteration of the cyclohexane ring via acid-catalyzed H/D exchange or using deuterated precursors. Critical steps include:

- Deuterium source selection : Use of D₂O or deuterated solvents to maximize isotopic incorporation .

- Catalytic conditions : Acid catalysts (e.g., D₂SO₄) promote H/D exchange at specific positions, but prolonged reaction times may lead to deuteration at unintended sites .

- Purification : Chromatography or recrystallization to isolate the product with ≥98 atom% D purity, as verified by mass spectrometry (MS) .

Q. How can this compound be characterized to confirm deuterium distribution?

- NMR spectroscopy : -NMR will show absence of proton signals at deuterated positions (C6D11), while -NMR confirms structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) detects the molecular ion peak at m/z 139.24 (C6D11COOH), with isotopic clusters confirming deuterium content .

- Isotopic ratio analysis : Combustion followed by isotope-ratio MS (IRMS) quantifies D/H ratios .

Q. What stability precautions are required when handling this compound in aqueous solutions?

- pH sensitivity : Avoid strong acids/alkalis to prevent H/D back-exchange. Buffered solutions (pH 6–8) minimize deuterium loss .

- Light and temperature : Store in amber vials at –20°C to reduce photolytic or thermal degradation .

- Incompatibilities : Separate from oxidizing agents (e.g., HNO₃) to avoid hazardous decomposition (e.g., CO/CO₂ release) .

Advanced Research Questions

Q. How does isotopic purity of this compound impact kinetic isotope effects (KIEs) in enzymatic studies?

- Deuterium placement : KIEs arise when D labels are near reaction centers (e.g., α-deuterium in carboxyl groups). Misplacement (e.g., β-deuterium) may yield negligible effects .

- Quantitative modeling : Use Arrhenius plots to compare reaction rates (kH/kD) in enzyme-substrate complexes. ≥98% D purity reduces experimental noise .

Q. How to resolve contradictory data in metabolic flux studies using this compound as a tracer?

- Positional isotopomer analysis : LC-MS/MS distinguishes metabolites with deuterium at specific carbons (e.g., liver vs. kidney metabolism) .

- Control experiments : Compare with non-deuterated analogs to identify artifactual peaks caused by incomplete deuteration .

Q. What experimental designs optimize the use of this compound in protein structure determination via NMR?

- Selective labeling : Incorporate D11-cyclohexane moieties into hydrophobic protein domains to reduce -signal overlap in NOESY spectra .

- Solvent suppression : Use deuterated buffers (e.g., D₂O) to enhance sensitivity in -detected experiments .

Q. How to design degradation studies to track environmental persistence of this compound?

- Isotopic tracing : Monitor -enriched degradation products (e.g., deuterated CO₂) via GC-IRMS to differentiate biotic vs. abiotic pathways .

- Microcosm setups : Use soil/water systems spiked with D11-acid and analyze deuterium retention in residues over time .

Q. Methodological Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6D11COOH | |

| Molecular Weight | 139.24 g/mol | |

| Isotopic Purity | ≥98 atom% D | |

| Stability in Water | pH-dependent H/D exchange (t½ >72 hr at pH 7) |

Table 2: Recommended Analytical Techniques for Deuterium Validation

| Technique | Application | Detection Limit |

|---|---|---|

| HRMS | Molecular ion confirmation | 0.1% isotopic impurity |

| -NMR | Deuteration completeness | 1% residual protons |

| IRMS | D/H ratio quantification | 0.01 atom% D |

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNMSOFKMUBTKW-KAFHOZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.